High-Affinity Binding to NG2 Proteoglycan as a Key Differentiator
LS10 demonstrates a high binding affinity for its target, the NG2 proteoglycan, with a dissociation constant (Kd) of 3.2 nM . This quantitative measure of affinity is a key differentiator for procurement, as it directly correlates with targeting efficiency. While another NG2-binding peptide, TAASGVRSMH, has been identified, a direct quantitative comparison of their Kd values from the same study is not available in the provided data [1]. However, the 3.2 nM Kd for LS10 establishes a high benchmark for binding strength in the context of glioma targeting.
| Evidence Dimension | Binding Affinity to NG2 Proteoglycan |
|---|---|
| Target Compound Data | Kd = 3.2 nM |
| Comparator Or Baseline | TAASGVRSMH (another NG2-binding peptide) [1]; No Kd value available for comparison. |
| Quantified Difference | Not available (Quantitative comparator data is absent). |
| Conditions | Binding assay context, as reported by Wang et al. 2020 . |
Why This Matters
The sub-nanomolar affinity ensures efficient and specific targeting of NG2-expressing glioma cells, which is a prerequisite for an effective drug delivery system.
- [1] Burg MA, Pasqualini R, Arap W, Ruoslahti E, Stallcup WB. NG2 proteoglycan-binding peptides target tumor neovasculature. Cancer Research. 1999 Jun 1;59(12):2869-74. PMID: 10383144. View Source
